2,5-Dichloro-3-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine is a complex organic compound with the molecular formula C13H6Cl3FN2O2 and a molecular weight of 347.56 g/mol. This compound is characterized by its intricate structure that includes multiple functional groups, making it a subject of interest in chemical research and applications. It is often used in various scientific studies due to its potential biological activities and interactions.
The compound is cataloged under the Chemical Abstracts Service number 254985-88-1, and it is available from various suppliers, including Apollo Scientific Ltd. in the United Kingdom and Atomax Chemicals Co., Ltd. in China. Its synthesis and properties have been documented in multiple chemical databases such as PubChem and ChemicalBook .
2,5-Dichloro-3-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The presence of chlorine and fluorine atoms indicates potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The synthesis of 2,5-Dichloro-3-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are not fully detailed in the available literature .
The molecular structure of 2,5-Dichloro-3-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine can be represented using various notations:
InChI=1S/C13H6Cl3FN2O2/c14-8-4-9(12(16)18-6-8)13(20)21-19-5-7-1-2-11(17)10(15)3-7/h1-6H/b19-5+
C1=CC(=C(C=C1C=NOC(=O)C2=C(N=CC(=C2)Cl)Cl)Cl)F
This structure highlights the connectivity between different atoms, including chlorine and fluorine substituents on the aromatic rings and the pyridine core.
The compound's molecular weight is confirmed as 347.56 g/mol, with a purity level typically around 95% when sourced commercially .
The reactivity of 2,5-Dichloro-3-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine can be attributed to its functional groups:
These reactions are essential for understanding its potential transformations in biological systems or during synthetic applications .
The mechanism of action for 2,5-Dichloro-3-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine is not fully elucidated but may involve:
Quantitative data regarding these interactions would require further experimental validation through pharmacological studies .
Key physical properties include:
Chemical properties are influenced by its functional groups:
Relevant data for these properties can be sourced from chemical safety databases and supplier specifications .
The compound has several potential applications:
Further research could expand its utility across different scientific fields, particularly in drug development and chemical synthesis .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: